Cas no 2026070-12-0 (4,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid)

4,4-Dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid is a specialized organic compound featuring a unique combination of functional groups, including a carboxyl group and an allyloxycarbonyl-protected amine. Its structure, incorporating a branched alkyl chain and an unsaturated allyl moiety, makes it a versatile intermediate in synthetic organic chemistry, particularly for peptide synthesis and polymer applications. The compound’s stability and reactivity profile allow for selective modifications, enabling its use in controlled coupling reactions. Its sterically hindered tertiary carbon adjacent to the carboxyl group may also influence its solubility and reactivity, offering advantages in tailored synthetic pathways. This compound is suited for research applications requiring precise functional group manipulation.
4,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid structure
2026070-12-0 structure
Product name:4,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid
CAS No:2026070-12-0
MF:C11H19NO4
MW:229.27286362648
CID:5637669
PubChem ID:165941368

4,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28275400
    • 4,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
    • 2026070-12-0
    • 4,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid
    • Inchi: 1S/C11H19NO4/c1-5-6-16-10(15)12-8(9(13)14)7-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)
    • InChI Key: PGTCFGUZFXQLKC-UHFFFAOYSA-N
    • SMILES: OC(C(CC(C)(C)C)NC(=O)OCC=C)=O

Computed Properties

  • Exact Mass: 229.13140809g/mol
  • Monoisotopic Mass: 229.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 75.6Ų

4,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28275400-0.5g
4,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2026070-12-0 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-28275400-2.5g
4,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2026070-12-0 95.0%
2.5g
$1063.0 2025-03-19
Enamine
EN300-28275400-0.25g
4,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2026070-12-0 95.0%
0.25g
$498.0 2025-03-19
Enamine
EN300-28275400-10.0g
4,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2026070-12-0 95.0%
10.0g
$2331.0 2025-03-19
Enamine
EN300-28275400-0.05g
4,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2026070-12-0 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-28275400-0.1g
4,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2026070-12-0 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-28275400-1g
4,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2026070-12-0
1g
$541.0 2023-09-09
Enamine
EN300-28275400-5g
4,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2026070-12-0
5g
$1572.0 2023-09-09
Enamine
EN300-28275400-1.0g
4,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2026070-12-0 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-28275400-5.0g
4,4-dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2026070-12-0 95.0%
5.0g
$1572.0 2025-03-19

Additional information on 4,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid

Research Brief on 4,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid (CAS: 2026070-12-0): Recent Advances and Applications

4,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid (CAS: 2026070-12-0) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in drug development, particularly as a building block for novel therapeutics. Recent studies have focused on its synthesis, reactivity, and biological activity, shedding light on its utility in medicinal chemistry.

One of the key areas of interest is the compound's role as a precursor in the synthesis of peptide-based drugs. The presence of the prop-2-en-1-yloxy carbonylamino group offers a versatile handle for further functionalization, enabling the incorporation of this moiety into larger molecular frameworks. Researchers have demonstrated its efficacy in the development of protease inhibitors, where its structural attributes contribute to enhanced binding affinity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the design of irreversible inhibitors targeting specific enzymes involved in inflammatory pathways.

In addition to its applications in drug design, 4,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid has been investigated for its potential in bioconjugation strategies. Its ability to undergo controlled polymerization reactions makes it a valuable tool for creating polymer-drug conjugates, which can improve the pharmacokinetic properties of therapeutic agents. Recent work in Bioconjugate Chemistry has shown that this compound can be used to develop stimuli-responsive drug delivery systems, where the release of active compounds is triggered by specific environmental conditions, such as pH or enzymatic activity.

Another notable advancement is the exploration of this compound's role in targeted cancer therapies. Preclinical studies have indicated that derivatives of 4,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid can be engineered to selectively deliver cytotoxic agents to tumor cells, minimizing off-target effects. A 2024 study in Cancer Research reported promising results in animal models, where these derivatives demonstrated significant tumor growth inhibition with reduced systemic toxicity. This underscores the compound's potential as a cornerstone in the development of next-generation anticancer drugs.

Despite these promising developments, challenges remain in optimizing the synthesis and scalability of 4,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid for industrial applications. Recent efforts have focused on streamlining its production through green chemistry approaches, such as catalytic methods that reduce waste and improve yield. A 2023 review in Organic Process Research & Development summarized these advancements, emphasizing the need for sustainable practices in the large-scale manufacture of this compound.

In conclusion, 4,4-dimethyl-2-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid (CAS: 2026070-12-0) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span drug design, bioconjugation, and targeted therapies, with ongoing studies continuing to uncover its full potential. As research progresses, this compound is poised to play a pivotal role in the development of innovative therapeutic strategies.

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